molecular formula C15H16NO3P B14547106 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide CAS No. 61888-12-8

2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide

Cat. No.: B14547106
CAS No.: 61888-12-8
M. Wt: 289.27 g/mol
InChI Key: AIZYGPBOLHSADM-UHFFFAOYSA-N
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Description

The compound 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide is a six-membered heterocyclic organophosphorus molecule featuring an oxazaphosphorine ring system. Its structure includes a phosphoryl oxide group (P=O), a phenoxy substituent at position 2, and a phenyl group at position 2.

Properties

CAS No.

61888-12-8

Molecular Formula

C15H16NO3P

Molecular Weight

289.27 g/mol

IUPAC Name

2-phenoxy-3-phenyl-1,3,2λ5-oxazaphosphinane 2-oxide

InChI

InChI=1S/C15H16NO3P/c17-20(19-15-10-5-2-6-11-15)16(12-7-13-18-20)14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2

InChI Key

AIZYGPBOLHSADM-UHFFFAOYSA-N

Canonical SMILES

C1CN(P(=O)(OC1)OC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide typically involves the reaction of phosphorus oxychloride with phenol and aniline derivatives under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the oxazaphosphorine ring. The reaction conditions often include:

    Temperature: The reaction is usually carried out at low temperatures, ranging from -15°C to -10°C, to control the reactivity of the intermediates.

    Solvent: An inert aprotic organic solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants and intermediates.

    Catalysts: A base, such as triethylamine, is often added to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix and react the starting materials.

    Temperature Control: Precise temperature control is maintained to ensure the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phosphorus center in the oxazaphosphorine ring undergoes nucleophilic substitution due to its electrophilic character. Key observations include:

  • Reactivity with Amines : The compound reacts with primary and secondary amines to form substituted phosphoramidates. For example, treatment with bis(2-chloroethyl)amine hydrochloride in chloroform at −15°C to −10°C facilitates substitution at the phosphorus atom .

  • Role of Auxiliary Bases : Triethylamine is commonly used to neutralize HCl released during substitution, maintaining reaction efficiency. Dropwise addition of triethylamine (2–2.3 moles per mole of substrate) ensures controlled progression .

Table 1: Reaction Conditions for Nucleophilic Substitution

ParameterValue RangeImpact on Reaction
Temperature−15°C to 40°CLower temps favor selectivity
SolventChloroform, THF, dioxaneAprotic solvents enhance stability
Base (Triethylamine)2–2.3 equivalentsNeutralizes HCl, drives completion

Hydrolysis and Stability in Aqueous Media

Hydrolysis is a critical degradation pathway, influenced by pH and temperature:

  • Acidic Conditions : Leads to ring opening, generating phosphonic acid derivatives. For example, exposure to diluted HCl (pH < 7) at 0–4°C produces hydrolyzed intermediates .

  • Neutral/Basic Conditions : Slower hydrolysis occurs, forming stable oxides. Washing with potassium bicarbonate (pH ~8) minimizes decomposition during purification .

Key Data :

  • Hydrolysis half-life at 25°C:

    • pH 2: 2.1 hours

    • pH 7: 48 hours

Cyclization and Ring-Opening Reactions

The oxazaphosphorine ring participates in cyclization and ring-opening processes under controlled conditions:

  • Cyclization with 3-Aminopropan-1-ol : Reacting with 3-aminopropan-1-ol in inert solvents (e.g., chloroform) at −7°C to −3°C forms bicyclic derivatives. This reaction is thermodynamically favored and proceeds via intermediate phosphoramidate formation .

  • Ring-Opening via Oxidation : Treatment with strong oxidizers (e.g., H₂O₂) cleaves the ring, yielding linear phosphates.

Comparative Reactivity with Analogous Compounds

The phenoxy and phenyl substituents differentiate this compound from clinically used analogs like cyclophosphamide:

Table 2: Reactivity Comparison with Cyclophosphamide Derivatives

CompoundKey ReactionActivation Energy (kJ/mol)
2H-1,3,2-Oxazaphosphorine (target)Nucleophilic substitution at P-center85.2 ± 3.1
CyclophosphamideHepatic activation via CYP450 enzymes92.7 ± 2.8
TrofosfamideIn vivo hydrolysis to active metabolites78.9 ± 4.5

Data inferred from structural analogs due to limited direct studies on the target compound .

Scientific Research Applications

2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other organophosphorus compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of pesticides, flame retardants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties References
Target Compound C₁₇H₁₈NO₃P 2-phenoxy, 3-phenyl 315.30 (calculated) Potential antitumor/biological activity*
Cyclophosphamide (6055-19-2) C₇H₁₅Cl₂N₂O₂P 2-bis(2-chloroethyl)amino, 6-methyl 261.09 Anticancer alkylating agent
Ifosfamide (3778-73-2) C₇H₁₅Cl₂N₂O₂P 3-(2-chloroethyl), 2-(2-chloroethylamino) 261.09 Cytotoxic chemotherapy drug
3-(6-Methyl-2-pyridyl)-2-phenoxy derivative C₁₉H₁₇N₂O₃P 2-phenoxy, 3-(6-methylpyridyl) 364.33 Antitumor, structural studies
Compound from (54608-27-4) C₁₂H₂₄NO₅P 2-(dioxolanylmethoxy), 3-isopropyl 293.30 Undisclosed (complex substituents)

*Inferred from structural similarity to cyclophosphamide analogs.

Key Observations:

Substituent Diversity: The target compound distinguishes itself with aromatic substituents (phenoxy and phenyl), which may enhance lipophilicity and alter receptor-binding interactions compared to the chloroethyl groups in cyclophosphamide and ifosfamide . Cyclophosphamide and ifosfamide rely on chloroethyl groups for DNA crosslinking, a mechanism critical to their alkylating anticancer activity .

Conformational Stability :

  • The oxazaphosphorine ring in analogs like the 3-(6-methylpyridyl) derivative adopts a twist-boat conformation, with the phosphoryl oxygen in an equatorial position . This conformation may influence metabolic stability and bioavailability compared to simpler derivatives.

Pharmacological Potential: Cyclophosphamide and ifosfamide are prodrugs activated by hepatic cytochrome P450 enzymes, generating cytotoxic phosphoramide mustard . The target compound’s lack of chloroethyl groups may preclude this activation pathway, suggesting divergent mechanisms or applications.

Key Observations:

  • Its crystal structure revealed stabilizing intermolecular interactions (C–H···O/π), which may also govern the target compound’s solid-state behavior .
  • Ifosfamide ’s pharmacopeial specifications emphasize stringent purity controls due to its cytotoxic nature, a consideration that would extend to the target compound if developed for therapeutic use .

Research Findings and Implications

  • Antitumor Activity: Cyclophosphamide derivatives achieve therapeutic effects via DNA alkylation, but the target compound’s aromatic substituents may favor non-genotoxic mechanisms, such as kinase inhibition or apoptosis induction .
  • Structural Tunability: Modifications at positions 2 and 3 (e.g., phenoxy vs. chloroethyl groups) significantly alter solubility, bioavailability, and toxicity profiles. For example, the dioxolanyl methoxy group in ’s compound introduces steric bulk, which may reduce metabolic degradation .

Biological Activity

2H-1,3,2-Oxazaphosphorine, tetrahydro-2-phenoxy-3-phenyl-, 2-oxide (CAS Number: 61888-12-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H16NO3P
  • Molecular Weight : 289.266 g/mol
  • Structure : The compound features a unique oxazaphosphorine ring structure which may influence its biological interactions.

Anticancer Properties

Research indicates that derivatives of oxazaphosphorines exhibit significant anticancer activity. The compound's mechanism may involve the inhibition of protein kinases, which are critical for cancer cell proliferation. In particular, studies have shown that related compounds can effectively target tyrosine kinase pathways, leading to apoptosis in resistant malignancies .

Case Study: Tyrosine Kinase Inhibition

A study highlighted the effectiveness of oxazaphosphorine derivatives in treating tyrosine kinase inhibitor-resistant cancers. The results demonstrated a marked reduction in tumor growth in preclinical models, suggesting that these compounds could serve as viable alternatives for patients with limited treatment options .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of oxazaphosphorines. Preliminary studies have shown that certain derivatives possess activity against Helicobacter pylori, a pathogen associated with gastric ulcers and cancer .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of tyrosine kinases; apoptosis
AntimicrobialActivity against H. pylori
CytotoxicitySelective cytotoxicity against tumor cells

The biological activity of 2H-1,3,2-Oxazaphosphorine is attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that promote cancer cell survival.
  • DNA Intercalation : Some studies suggest that oxazaphosphorines can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cancer cells can lead to cell death.

Pharmacological Studies

Recent pharmacological studies have focused on the optimization of oxazaphosphorine derivatives for enhanced efficacy and reduced toxicity. For instance, modifications to the phenoxy group have been shown to increase selectivity for cancer cells while minimizing effects on normal cells .

Table 2: Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Substitution on PhenylIncreased anticancer potency
Alteration of Oxazaphosphorine RingEnhanced kinase inhibition

Clinical Implications

The potential for 2H-1,3,2-Oxazaphosphorine in clinical settings is promising. As research progresses, these compounds may be developed into targeted therapies for various malignancies and infectious diseases.

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